molecular formula C13H13NO2S B1404136 5-Methyl-3-phenyl-isothiazole-4-carboxylic acid ethyl ester CAS No. 13950-62-4

5-Methyl-3-phenyl-isothiazole-4-carboxylic acid ethyl ester

Cat. No. B1404136
CAS RN: 13950-62-4
M. Wt: 247.31 g/mol
InChI Key: GEGQKPGSXDIIQH-UHFFFAOYSA-N
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Description

  • Melting Point : 192-194 °C (literature value)

Synthesis Analysis

  • Purification and Characterization : The resulting 5-Methyl-3-phenyl-isothiazole-4-carboxylic acid ethyl ester is purified and characterized using techniques like NMR spectroscopy, IR spectroscopy, and elemental analysis .

Molecular Structure Analysis

The molecular structure of this compound consists of an isothiazole ring (containing sulfur and nitrogen atoms) with a phenyl group and a methyl group attached. The ester functional group is linked to the carboxylic acid moiety .


Chemical Reactions Analysis

  • Cyclization : The isothiazole ring can participate in cyclization reactions .

Physical And Chemical Properties Analysis

  • UV-Vis Absorption : UV-Vis spectroscopy can provide insights into its electronic transitions .

Scientific Research Applications

Immunological Activity

  • 5-Methyl-3-phenyl-isothiazole-4-carboxylic acid ethyl ester and its derivatives have been explored for their potential immunological activities. Studies have synthesized various derivatives and analyzed their effects in humoral immune responses and delayed-type hypersensitivity reactions in animal models. These compounds have shown to influence the immunological response in vitro, suggesting potential applications in immunomodulation and therapy (Lipnicka & Zimecki, 2007).

Synthesis and Structural Studies

  • Research has been conducted on the synthesis and structural analysis of derivatives of 5-Methyl-3-phenyl-isothiazole-4-carboxylic acid ethyl ester. These studies focus on the creation of new compounds and their characterization using various spectroscopic and crystallographic techniques. Such research provides insights into the molecular structure and properties of these compounds, which is crucial for their potential application in various fields, including pharmacology and materials science (Wang & Dong, 2009).

Pharmacological Investigations

  • Some derivatives of 5-Methyl-3-phenyl-isothiazole-4-carboxylic acid ethyl ester have been investigated for their pharmacological properties, including analgesic and anti-inflammatory activities. These studies aim to develop new therapeutic agents based on the structural modification of the compound to enhance its efficacy and reduce side effects (Gokulan et al., 2012).

Applications in Chemistry

  • The compound and its derivatives have applications in synthetic chemistry, serving as intermediates in the synthesis of various heterocyclic compounds. These substances are used in the production of materials with specific chemical properties, useful in diverse areas ranging from industrial processes to drug development (Cox, Prager, & Svensson, 2003).

Safety And Hazards

  • WGK Classification : WGK 3 (moderate water hazard) .

properties

IUPAC Name

ethyl 5-methyl-3-phenyl-1,2-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2S/c1-3-16-13(15)11-9(2)17-14-12(11)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEGQKPGSXDIIQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SN=C1C2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-3-phenyl-isothiazole-4-carboxylic acid ethyl ester

Synthesis routes and methods

Procedure details

To a solution of the 2-(amino-phenyl-methylene)-3-oxo-butyric acid ethyl ester (41 g, 170 mmol) in toluene (340 mL) were added P2S5 (117.3 g, 520 mmol) and tetrachloro-1,4-benzoquinone (43.2 g, 170 mmol) at r.t. with stirring. The mixture was then refluxed with stirring for 15 min. After cooling to r. t. the mixture was filtered and the filtrate was concentrated to give a brown oil, which was purified by flash column chromatography on silica gel. Elution with 5-35% EtOAc/hexanes gave the title compound as a reddish oil (16.7 g): MS (m/z) 248.2 (M+1).
Name
2-(amino-phenyl-methylene)-3-oxo-butyric acid ethyl ester
Quantity
41 g
Type
reactant
Reaction Step One
Name
Quantity
117.3 g
Type
reactant
Reaction Step One
Quantity
43.2 g
Type
reactant
Reaction Step One
Quantity
340 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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